molecular formula C18H21NO3 B1233045 Neopine CAS No. 467-14-1

Neopine

Cat. No.: B1233045
CAS No.: 467-14-1
M. Wt: 299.4 g/mol
InChI Key: NNDKZTBFZTWKLA-QISBLDNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neopine (C₁₈H₂₁NO₃) is a benzylisoquinoline alkaloid structurally related to codeine and morphine, primarily identified as a minor byproduct in the biosynthesis of opiates in Papaver somniferum (opium poppy) . It is formed via the reduction of neopinone by codeinone reductase (COR) during morphine biosynthesis. In engineered microbial systems (e.g., Saccharomyces cerevisiae), this compound accumulation becomes significant due to the absence of regulatory enzymes like neopinone isomerase (NISO), which redirects flux toward codeine and morphine in plants . This compound is further metabolized to neomorphine (a structural isomer of morphine) by codeine O-demethylase (CODM) . While this compound is a trace component in natural opium (~0.1% of total alkaloids), its presence in engineered systems highlights challenges in optimizing opiate biosynthesis for pharmaceutical production .

Properties

CAS No.

467-14-1

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(4R,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,6,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12-13,17,20H,5,7-9H2,1-2H3/t12-,13+,17+,18+/m1/s1

InChI Key

NNDKZTBFZTWKLA-QISBLDNZSA-N

SMILES

CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)O

Canonical SMILES

CN1CCC23C4C(CC=C2C1CC5=C3C(=C(C=C5)OC)O4)O

melting_point

127.5 °C

Other CAS No.

467-14-1

Synonyms

neopine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Enzymatic and Metabolic Divergence

  • Role of COR Isoforms: COR variants (e.g., COR-B from P. somniferum Bea's Choice) exhibit higher catalytic activity toward neopinone, increasing neopine production in yeast by 5-fold compared to other isoforms .
  • NISO as a Metabolic Switch: NISO converts neopinone to codeinone, reducing this compound accumulation. In yeast, NISO co-expression shifts product ratios from 1:1 (this compound:codeine) to >10:1 (codeine:this compound) .
  • CODM Substrate Promiscuity : CODM demethylates both codeine and this compound, but its affinity for codeine is 3-fold higher, limiting neomorphine formation in plants .

Challenges in Heterologous Production

  • Byproduct Accumulation : In yeast, ~50% of thebaine-derived flux generates this compound/neomorphine without NISO, necessitating enzyme engineering to improve selectivity .
  • Co-Substrate Limitations: 2-Oxoglutarate availability (required for T6ODM/CODM activity) impacts yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neopine
Reactant of Route 2
Neopine

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